molecular formula C9H7ClO3 B1364558 2-(4-Chlorophenoxy)malondialdehyde CAS No. 849021-40-5

2-(4-Chlorophenoxy)malondialdehyde

Cat. No.: B1364558
CAS No.: 849021-40-5
M. Wt: 198.6 g/mol
InChI Key: PXSIXELVDKBAKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Chlorophenoxy)propanedial” has been achieved via a sequence of multistep synthesis processes . The process started with 2-(4-chlorophenoxy)acetic acid and involved various reactions in dry dichloromethane followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as a coupling agent in cold condition .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenoxy)propanedial” can be represented by the InChI code 1S/C9H11ClO3/c10-7-1-3-9 (4-2-7)13-6-8 (12)5-11/h1-4,8,11-12H,5-6H2 . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms in the molecule .

Scientific Research Applications

Antimicrobial Activity

Chlorphcnesin, a variant of 2-(4-Chlorophenoxy)propanedial, has demonstrated antimicrobial properties against pathogenic dermatophytes, Candida albicans, Trichomonas vaginalis, and certain bacteria. It has been used in topical treatments for dermatophytosis since 1940 and is a rare cause of contact allergy (Montoro et al., 1997).

Environmental Chemistry

2-Chlorophenol, a related compound, has been studied for its role in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) in environmental settings. It's used as a model for understanding the high-temperature reduction of Cu(II)O on simulated fly ash surfaces (Farquar et al., 2003).

Bioactive Molecule Studies

A molecule similar to 2-(4-Chlorophenoxy)propanedial, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), has been analyzed for its antimicrobial activity. This study involved quantum chemical methods, molecular docking, and spectroscopic techniques, revealing its potential as an antifungal and antibacterial agent (Viji et al., 2020).

Bioremediation Studies

Research involving a compound structurally similar to 2-(4-Chlorophenoxy)propanedial, Bisphenol A [2,2 bis (4 hydroxyphenyl) propane], has been conducted to assess its biodegradability in the environment. This study focuses on the use of a laccase hosted in reverse micelles for the bioremediation of Bisphenol A, demonstrating the degradation of this compound through oxidation and ring opening steps (Chhaya & Gupte, 2013).

Photodegradation Studies

The photodegradation of 2-[4-(2,4-dichlorophenoxyphenylen]propionic acid methyl ester, a structurally related compound, has been examined to understand the formation of chlorophenoxy pesticides degradation and toxic metabolites in the environment (Brodsky et al., 1994).

Combustion Process Studies

The oxidative thermal degradation of 2-chlorophenol has been investigated to understand the formation of dioxin compounds in gas-phase combustion processes. This study aids in the construction of detailed kinetic models for the formation of PCDD/F in such environments (Evans & Dellinger, 2005).

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenoxy)propanedial plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on various biochemical processes .

Cellular Effects

2-(4-Chlorophenoxy)propanedial has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-(4-Chlorophenoxy)propanedial involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to their inhibition or activation. This interaction can result in altered enzyme activity and subsequent changes in metabolic pathways. Furthermore, 2-(4-Chlorophenoxy)propanedial can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Chlorophenoxy)propanedial can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Chlorophenoxy)propanedial can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of 2-(4-Chlorophenoxy)propanedial vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of 2-(4-Chlorophenoxy)propanedial have been associated with liver damage and kidney dysfunction in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-(4-Chlorophenoxy)propanedial is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding the metabolic pathways of 2-(4-Chlorophenoxy)propanedial is essential for elucidating its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Chlorophenoxy)propanedial within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 2-(4-Chlorophenoxy)propanedial can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 2-(4-Chlorophenoxy)propanedial is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

2-(4-chlorophenoxy)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSIXELVDKBAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395149
Record name 2-(4-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-40-5
Record name 2-(4-Chlorophenoxy)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenoxy)malondialdehyde
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